![molecular formula C11H16N2O2 B14691655 [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate CAS No. 24996-52-9](/img/structure/B14691655.png)
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate is an organic compound with a complex structure that includes both aromatic and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate typically involves the reaction of 5-(dimethylamino)-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{5-(dimethylamino)-2-methylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(dimethylamino)-2-methylphenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [4-(dimethylamino)-2-methylphenyl] N-methylcarbamate
- [5-(dimethylamino)-2-ethylphenyl] N-methylcarbamate
- [5-(dimethylamino)-2-methylphenyl] N-ethylcarbamate
Uniqueness
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and carbamate groups makes it versatile for various applications.
Properties
CAS No. |
24996-52-9 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(13(3)4)7-10(8)15-11(14)12-2/h5-7H,1-4H3,(H,12,14) |
InChI Key |
XGEFUPITIWOPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


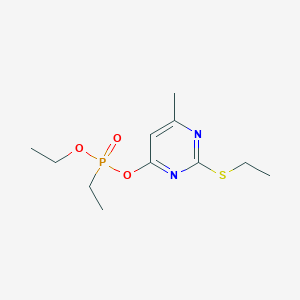

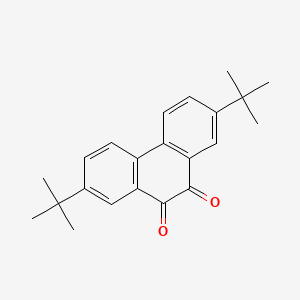

![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
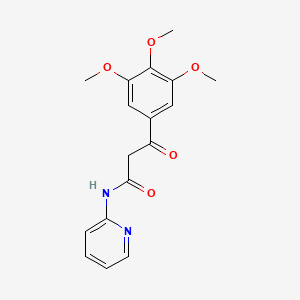
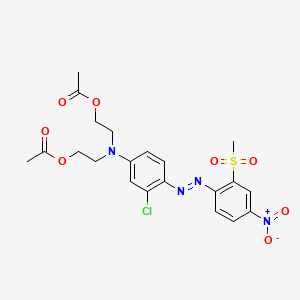
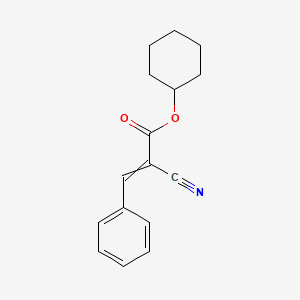
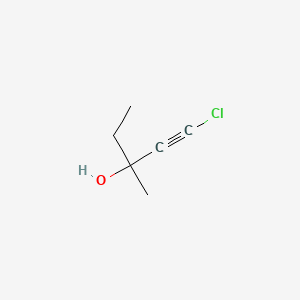
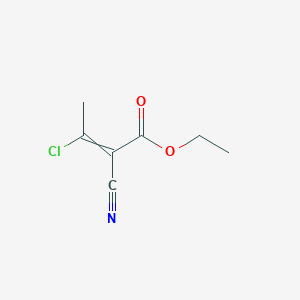
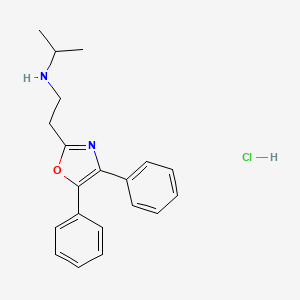
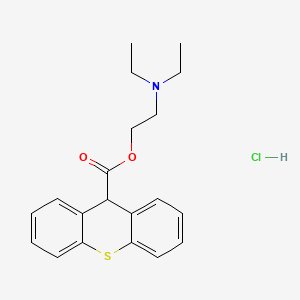
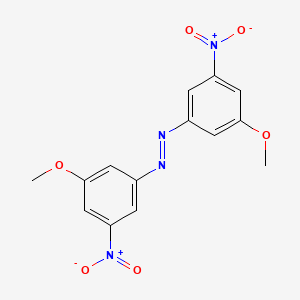
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
